2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a heterocyclic compound that features a furoquinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the C3 position of the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the visible-light-induced C3–H fluoroalkoxylation reaction produces fluoroalkoxylated quinoxaline derivatives .
Scientific Research Applications
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one has several scientific research applications:
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Furo[2,3-b]quinoxalines: These compounds are structurally related and have similar chemical properties.
Uniqueness
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is unique due to its specific functional groups and the resulting chemical reactivity
Biological Activity
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, with the CAS number 856942-80-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anticancer activities, supported by relevant research findings and data tables.
- Molecular Formula : C12H10N2O4
- Molecular Weight : 246.22 g/mol
- Structure : The compound features a furoquinoxaline backbone with hydroxyl groups that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Notably, it exhibits significant antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that derivatives of furoquinoxaline compounds demonstrate substantial antimicrobial effects against various pathogens. A study highlighted the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 6 | Staphylococcus aureus ATCC 6538 | 6.3 µg/mL |
Compound 7 | Escherichia coli ATCC 25922 | 6.3 µg/mL |
These results suggest that modifications in the chemical structure can enhance antimicrobial activity significantly compared to parent compounds .
Cytotoxic Activity
Cytotoxicity studies have shown that furoquinoxaline derivatives can induce cell death in cancer cell lines. For instance, certain derivatives were tested for their effects on breast cancer and leukemia cells:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 8.33 |
Compound B | HL-60 (Leukemia) | 4.31 |
These findings indicate that structural modifications can lead to increased potency against specific cancer types .
Case Studies
- Antimicrobial Efficacy : In a study focusing on the synthesis of new derivatives of furoquinoxaline, compounds were evaluated for their antibacterial properties against common pathogens. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of various furoquinoxaline derivatives on cancer cell lines. The study concluded that specific structural features contributed to increased cytotoxicity, making these compounds promising candidates for further development in cancer therapy .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in microbial cells.
- Induction of Apoptosis : Cytotoxic effects may result from the induction of apoptosis in cancer cells through the activation of intrinsic pathways.
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)furo[3,2-b]quinoxalin-3-one |
InChI |
InChI=1S/C12H10N2O4/c15-5-8(16)11-10(17)9-12(18-11)14-7-4-2-1-3-6(7)13-9/h1-4,8,11,15-16H,5H2 |
InChI Key |
AHEFLFFRUASJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=O)C(OC3=N2)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.